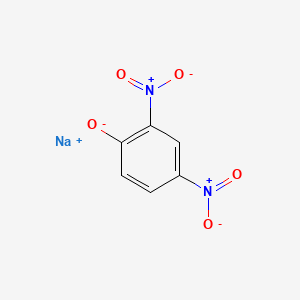

Sodium 2,4-dinitrophenolate

Vue d'ensemble

Description

Sodium 2,4-dinitrophenolate is a chemical compound derived from 2,4-dinitrophenol. It is known for its applications in various fields, including research and industrial processes. The compound is characterized by its yellow crystalline appearance and is soluble in water. This compound is primarily used as an intermediate in the synthesis of other chemicals and has notable properties that make it useful in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 2,4-dinitrophenolate can be synthesized through the neutralization of 2,4-dinitrophenol with sodium hydroxide. The reaction typically involves dissolving 2,4-dinitrophenol in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The reaction proceeds as follows:

C6H3(NO2)2OH+NaOH→C6H3(NO2)2ONa+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as recrystallization to purify the compound and remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2,4-dinitrophenolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: this compound can be reduced to form 2,4-diaminophenol under specific conditions.

Substitution: The nitro groups in the compound can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can react with the nitro groups.

Major Products Formed:

Oxidation: Products may include various nitro derivatives.

Reduction: The primary product is 2,4-diaminophenol.

Substitution: Substituted phenol derivatives are formed.

Applications De Recherche Scientifique

Agricultural Applications

Foliage Fertilizers

One notable application of sodium 2,4-dinitrophenolate is in the formulation of foliage fertilizers. Research indicates that incorporating sodium dinitrophenolate into traditional fertilizers enhances nutrient absorption by crops. A patented formulation demonstrates that a small percentage (0.5%-1%) of sodium dinitrophenolate can significantly improve the efficiency of macro and trace element fertilizers. This results in better crop yields and minimizes environmental pollution associated with excessive fertilizer use .

| Component | Mass Ratio (%) |

|---|---|

| Macroelement Fertilizer | 65 - 96 |

| Trace Element Fertilizer | 2 - 8 |

| This compound | 0.5 - 1 |

The method involves mixing sodium dinitrophenolate with granular fertilizers to create a product that can be efficiently utilized by plants. This innovative approach addresses both agricultural productivity and environmental sustainability .

Pharmaceutical Applications

Potential Therapeutic Uses

Historically, this compound has been explored for its metabolic effects. It acts as an uncoupler of oxidative phosphorylation in mitochondria, leading to increased energy expenditure without ATP production. Recent studies have revisited its potential as a treatment for obesity and related metabolic disorders. The FDA has granted investigational new drug status for clinical trials focusing on its safety and efficacy in treating conditions linked to metabolic syndrome, such as obesity and diabetes .

Mechanism of Action

Sodium dinitrophenolate induces weight loss by increasing the basal metabolic rate through mitochondrial uncoupling. This process results in heightened thermogenesis and fat oxidation, although it carries significant risks including hyperthermia and cardiovascular complications .

Industrial Applications

Explosives Manufacturing

this compound has been utilized in the production of explosives due to its energetic properties. Its role as an explosive precursor is well-documented; however, safety concerns regarding its handling and storage are paramount due to its toxicological profile .

Use in Pesticides and Herbicides

The compound has also found applications in the agricultural sector as a pesticide and herbicide. Its effectiveness against various pests makes it valuable in crop protection strategies, although regulatory scrutiny is necessary due to its toxicity .

Case Study 1: Agricultural Efficiency

A study conducted on the use of sodium dinitrophenolate in foliage fertilizers demonstrated an increase in nutrient uptake by leafy vegetables. Crops treated with fertilizers containing sodium dinitrophenolate showed a marked improvement in growth rates compared to control groups lacking the compound.

Case Study 2: Metabolic Research

In a controlled trial involving mice, researchers administered low doses of sodium dinitrophenolate over extended periods to assess its effects on longevity and metabolic health. The results indicated potential benefits for metabolic regulation without significant adverse effects at carefully monitored doses .

Mécanisme D'action

Sodium 2,4-dinitrophenolate exerts its effects by acting as a protonophore, facilitating the transport of protons across biological membranes. This disrupts the proton gradient and uncouples oxidative phosphorylation in mitochondria, leading to increased metabolic rate and energy expenditure. The compound targets mitochondrial membranes and affects pathways involved in energy production.

Comparaison Avec Des Composés Similaires

2,4-Dinitrophenol: A closely related compound with similar properties but different applications.

2,4-Dinitro-o-cresol: Another dinitrophenol derivative used as a pesticide.

Dinoseb: A herbicide with similar chemical structure and properties.

Uniqueness: Sodium 2,4-dinitrophenolate is unique due to its specific applications in scientific research and its role as an intermediate in chemical synthesis. Its ability to uncouple oxidative phosphorylation makes it a valuable tool in studies related to metabolism and energy production.

Activité Biologique

Sodium 2,4-dinitrophenolate (Sodium DNP) is a compound known for its significant biological activity, particularly as a mitochondrial uncoupler. This article explores its biological mechanisms, toxicity, and relevant case studies, supported by data tables and research findings.

This compound is a sodium salt of 2,4-dinitrophenol (DNP), characterized by the formula and a molecular weight of approximately 206.09 g/mol. In biological systems, DNP acts as a protonophore , allowing protons to cross the mitochondrial membrane. This action disrupts the proton gradient necessary for ATP synthesis, leading to an increase in basal metabolic rate (BMR) as the body compensates for energy loss by burning fat .

1. Uncoupling Oxidative Phosphorylation

DNP's primary mechanism is the uncoupling of oxidative phosphorylation. By dissipating the proton gradient, it causes energy to be released as heat rather than being used for ATP production. This results in:

- Increased metabolic rate.

- Enhanced fat oxidation.

- Potential hyperthermia due to excessive heat production.

2. Toxicity Profile

Despite its potential for weight loss, Sodium DNP is associated with significant toxicity. Reports indicate that even therapeutic doses can lead to severe adverse effects:

- Hyperthermia : Elevated body temperature due to increased metabolic activity.

- Tachycardia : Increased heart rate as the body attempts to manage energy demands.

- Gastrointestinal distress : Symptoms such as nausea and vomiting are common .

A review of fatalities linked to DNP reveals at least 62 documented cases, highlighting its dangerous profile as a weight-loss agent .

Case Study Overview

Several case studies illustrate the acute toxicity of Sodium DNP:

| Case Number | Age | Dose (g) | Time to Symptoms (h) | Outcome |

|---|---|---|---|---|

| 1 | 37 | 2.8 | 3 | Fatal |

| 2 | 49 | Unknown | 8 | Recovered with treatment |

| 3 | NR | NR | NR | Fatal |

These cases demonstrate the rapid onset of symptoms following exposure to DNP, with fatalities occurring within hours in some instances .

Research Findings

Research utilizing model organisms has provided insights into the protective effects against oxidative stress induced by compounds like sodium nitroprusside (SNP). In studies involving Drosophila melanogaster, DNP supplementation improved larval viability and restored enzyme activities affected by SNP exposure .

Propriétés

Numéro CAS |

1011-73-0 |

|---|---|

Formule moléculaire |

C6H4N2NaO5 |

Poids moléculaire |

207.10 g/mol |

Nom IUPAC |

sodium;2,4-dinitrophenolate |

InChI |

InChI=1S/C6H4N2O5.Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;/h1-3,9H; |

Clé InChI |

RQBWMLFHMVFSBS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+] |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

1011-73-0 |

Pictogrammes |

Explosive; Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Sodium 2,4-dinitrophenolate; AI3-15340; AI3 15340; AI315340 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes sodium 2,4-dinitrophenolate a safety concern in industrial settings?

A1: Research suggests that while this compound alone decomposes exothermically at high temperatures, its mixture with nitrobenzene poses a significant hazard []. When heated, this mixture undergoes an intensely exothermic runaway reaction, increasing the risk of explosions, particularly in industrial processes like nitrobenzene production [].

Q2: How does the presence of this compound impact nitrobenzene rectification processes?

A2: The presence of even small amounts of this compound in nitrobenzene rectification towers significantly elevates the risk of thermal runaway reactions and explosions []. This necessitates stringent safety measures and monitoring during nitrobenzene production.

Q3: What is the structural characterization of this compound monohydrate?

A3: this compound monohydrate (Na+·C6H3N2O5−·H2O) exhibits a unique laminated crystal structure []. Sodium ions (Na+) and water molecules are positioned on twofold rotation axes within these layers. The structure comprises NaO6 chains interconnected by 2,4-dinitrophenolate ligands, with each sodium ion exhibiting a distorted octahedral geometry [].

Q4: How does this compound interact with ionic liquids, and what are the implications?

A4: this compound can interact with ionic liquids like Butyl-methyl-pyrrolidinium trifluoromethylsulfonate ([bmpyr][OTf]) in a biphasic system []. This interaction facilitates the formation and extraction of anionic zinc complexes, such as [(bmpyr)2{Zn(OC6H3(NO2)2)4}], into the ionic liquid phase []. This phenomenon has implications for metal ion extraction and separation techniques.

Q5: Can this compound be used to determine standard formal potentials of anions across the nitrobenzene/water interface?

A5: Yes, studies have utilized the extraction of this compound with 18-crown-6 ether (18C6) from water into nitrobenzene to determine the standard formal potentials of various anions []. By measuring the extraction constants and individual distribution constants, researchers can estimate the equilibrium potential differences at the interface and gain insights into anion transfer processes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.